
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including their use as antihistamines, antipsychotics, and antidepressants. This particular compound has been studied for its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors, which play a role in various physiological processes such as vasoconstriction and neurotransmission .
Preparation Methods
The synthesis of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent. One common synthetic route includes the following steps:
Formation of 2-methoxyphenylpiperazine: This can be achieved by reacting 2-methoxyaniline with piperazine in the presence of a suitable catalyst.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of solvents.
Chemical Reactions Analysis
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound has been investigated for its interactions with biological targets, such as alpha1-adrenergic receptors, which are involved in cardiovascular and neurological functions.
Mechanism of Action
The mechanism of action of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and neurotransmitter release. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation and reduced anxiety .
Comparison with Similar Compounds
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol can be compared with other piperazine derivatives, such as:
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
What sets this compound apart is its specific structure, which may confer unique binding properties and pharmacokinetic profiles, making it a promising candidate for further research and development.
Properties
CAS No. |
93162-31-3 |
|---|---|
Molecular Formula |
C16H26N2O3 |
Molecular Weight |
294.39 g/mol |
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]ethanol |
InChI |
InChI=1S/C16H26N2O3/c1-20-16-6-3-2-5-15(16)18-10-8-17(9-11-18)7-4-13-21-14-12-19/h2-3,5-6,19H,4,7-14H2,1H3 |
InChI Key |
CXTBTNLJQDHUKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)

![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)
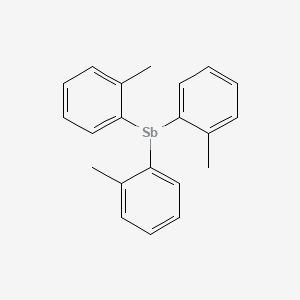

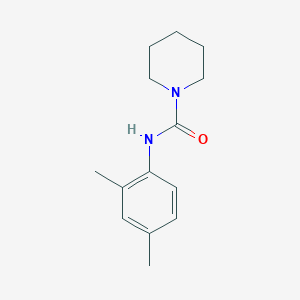




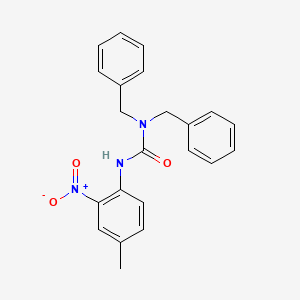
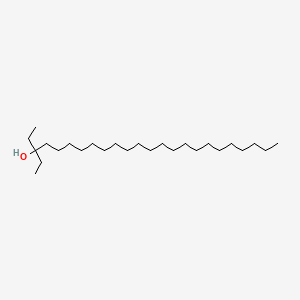
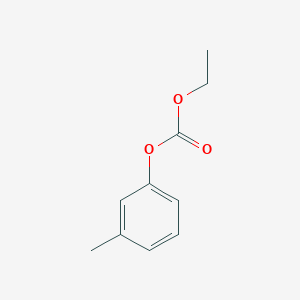
![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)
